

Tri(Amino-PEG5-amide)-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tri(Amino-PEG5-amide)-amine

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In-Depth Technical Guide: Tri(Amino-PEG5-amide)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of **Tri(Amino-PEG5-amide)-amine**, a key reagent in the rapidly evolving field of targeted protein degradation. This document outlines its chemical characteristics and its central role in the Proteolysis Targeting Chimera (PROTAC) technology.

Core Molecular Data

Tri(Amino-PEG5-amide)-amine is a branched, polyethylene glycol (PEG)-based molecule terminating in three primary amine groups. These reactive amines make it a versatile linker for bioconjugation, particularly in the synthesis of PROTACs.[1][2][3][4][5] Its PEGylated structure enhances solubility and biocompatibility, crucial attributes for drug development.[6]



Property	Value	References
Molecular Formula	C45H93N7O18	[2][3]
Molecular Weight	1020.26 g/mol	[3]
CAS Number	2055013-52-8	[2][3]
Purity	>96%	[2]
Solubility	Soluble in DMSO	[3]

Role in PROTAC Signaling Pathway

Tri(Amino-PEG5-amide)-amine serves as a trivalent linker in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] The flexible PEG linker, in this case derived from **Tri(Amino-PEG5-amide)-amine**, is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

Below is a diagram illustrating the general mechanism of action for a PROTAC.



Cellular Environment **PROTAC** Target Protein (Linker + Ligands) (Protein of Interest) Binds Releases for another cycle Binds Ternary Complex (POI-PROTAC-E3) Ubiquitin Binds **Facilitates Ubiquitination** Releases E3 Ubiquitin Ligase **Ubiquitinated POI** Recognized by 26S Proteasome Degrades Degraded Protein Fragments

PROTAC Mechanism of Action

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Caption: General signaling pathway of a PROTAC molecule.



Experimental Protocols

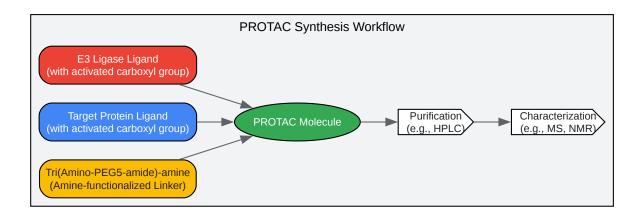
Detailed experimental protocols for the specific synthesis and characterization of **Tri(Amino-PEG5-amide)-amine** are proprietary to commercial suppliers. However, the characterization of such a molecule would typically involve standard analytical techniques to confirm its identity and purity.

- 1. Mass Spectrometry for Molecular Weight Confirmation:
- Objective: To verify the molecular weight of the synthesized compound.
- General Protocol: A sample of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into a mass spectrometer, often using electrospray ionization (ESI). The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For Tri(Amino-PEG5-amide)-amine, one would expect to observe a prominent ion corresponding to [M+H]+ at approximately m/z 1021.27.
- Note: While a specific protocol for this molecule is not publicly available, a general procedure for analyzing amino compounds by mass spectrometry can be adapted.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
- Objective: To confirm the chemical structure of the molecule by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
- General Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). For ¹H NMR of a PEGylated compound, one would expect to see characteristic peaks for the ethylene glycol protons around 3.5 ppm. The signals corresponding to the amide and amine protons would also be present. Integration of the proton signals can be used to confirm the ratio of different types of protons in the molecule.
- Note: Vendor websites indicate that NMR data is available upon request, confirming this is a standard characterization method.
- Amide Coupling for PROTAC Synthesis:



- Objective: To utilize the terminal amine groups of Tri(Amino-PEG5-amide)-amine to conjugate ligands for the target protein and the E3 ligase.
- General Protocol: The amine groups can react with activated carboxylic acids (e.g., NHS esters) on the ligands. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to facilitate the reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Below is a generalized workflow for the synthesis of a PROTAC using an amine-functionalized linker.



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Caption: Generalized workflow for PROTAC synthesis.

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- To cite this document: BenchChem. [Tri(Amino-PEG5-amide)-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611472#tri-amino-peg5-amide-amine-molecular-weight-and-formula]

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